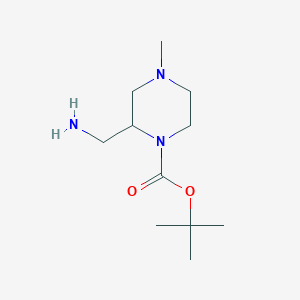

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate

Description

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl carbamate (Boc) group at the 1-position, a methyl group at the 4-position, and an aminomethyl substituent at the 2-position of the piperazine ring. This compound is widely used as an intermediate in pharmaceutical synthesis due to its versatility in further functionalization. The Boc group serves as a protective moiety for the secondary amine, enabling selective reactivity during multi-step syntheses .

Propriétés

IUPAC Name |

tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)8-9(14)7-12/h9H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQCWBGPQUEVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549479-81-4 | |

| Record name | tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

Protection of the amine group: The starting material, 2-(aminomethyl)-4-methylpiperazine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate.

Formation of the carboxylate: The Boc-protected intermediate is then reacted with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under appropriate conditions to yield tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Chemical Reaction Types and Mechanisms

The compound’s reactivity stems from its tert-butyl carbamate group , piperazine ring , and aminomethyl side chain .

Acid-Catalyzed Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free piperazine amine. This is critical for further functionalization:

-

Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl (4 M) in 1,4-dioxane .

-

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.

-

Product : 2-(Aminomethyl)-4-methylpiperazine, a reactive intermediate for couplings .

Nucleophilic Substitution

The aminomethyl group (-CH₂NH₂) participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of triethylamine (TEA) to form amides .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines .

Suzuki-Miyaura Coupling

After introducing a boronate ester at the piperazine ring, cross-coupling with aryl halides is feasible:

-

Reagents/Conditions : Pd(OAc)₂, BINAP, tBuONa in toluene at 110°C .

-

Example : Coupling with 4-bromophenylboronic acid yields biaryl derivatives .

Reaction Optimization and Conditions

Experimental protocols highlight critical parameters for reproducibility:

Stability Under Basic Conditions

The tert-butyl carbamate group remains intact in mild bases (e.g., K₂CO₃), enabling selective modifications of the aminomethyl group .

Steric Effects

The 4-methyl group on the piperazine ring influences reaction rates. For example:

-

Reduction with LiBH₄ : Slower kinetics due to hindered access to the aminomethyl group .

-

Coupling Reactions : Lower yields compared to unmethylated analogs (e.g., 74% vs. 89% for Suzuki coupling) .

Synthetic Pathways

A representative synthesis route involves:

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits promising biological activity, particularly in drug development. Some notable applications include:

- Antiviral Activity : Preliminary studies suggest that tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate may interact with viral proteins, inhibiting their function. For instance, it has been investigated as a potential inhibitor of the Ebola virus entry mechanism, showcasing its ability to block viral fusion processes .

- Receptor Binding Studies : Interaction studies have indicated that this compound may have a significant binding affinity to various receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

- Antitumor Activity : Compounds with similar structural motifs have shown antitumor properties. Research into derivatives of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate could reveal its efficacy against specific cancer cell lines .

Comparative Studies

To contextualize the applications of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate, it is beneficial to compare it with other similar compounds:

These comparisons highlight how tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate stands out due to its unique aminomethyl substitution and specific pharmacological properties that may not be present in similar compounds.

Case Studies

Several case studies illustrate the compound's applications:

- Case Study on Antiviral Efficacy : In vitro studies demonstrated that tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate effectively inhibited viral replication in cell cultures infected with pseudotyped viruses mimicking Ebola virus entry mechanisms . The compound's mechanism involved direct interaction with viral glycoproteins, preventing fusion.

- Antitumor Activity Investigation : A series of derivatives were synthesized based on this compound's structure and tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while reducing off-target effects, suggesting a pathway for developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic activation. The compound can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved vary based on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate and related piperazine derivatives:

Physicochemical Properties

- Lipophilicity : The 4-methyl group in the target compound increases logP compared to derivatives with polar groups (e.g., Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, logP ~1.2) .

- Solubility: The aminomethyl group improves aqueous solubility relative to purely aromatic derivatives (e.g., Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate) .

Key Takeaways

Structural Flexibility: Positional substitution (e.g., 2 vs. 4) and functional groups (aminomethyl vs. cyano) dictate reactivity and bioactivity.

Synthetic Utility : Boc protection is a universal strategy for piperazine derivatives, enabling modular synthesis.

Biological Relevance: Aminomethyl and aromatic groups enhance target engagement, while methyl groups optimize pharmacokinetics.

Activité Biologique

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate features a piperazine core, which is known for its versatility in drug design. The structural formula can be represented as follows:

This compound is characterized by the presence of an aminomethyl group and a tert-butyl ester, contributing to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes within the body. Similar compounds have been shown to exhibit:

- Enzyme Inhibition : Compounds with structural similarities often act as inhibitors of enzymes involved in critical biochemical pathways, including those related to cancer and inflammation .

- Receptor Modulation : The piperazine moiety allows for specific interactions with neurotransmitter receptors, potentially influencing neurological pathways .

Pharmacological Activities

Research indicates that tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate may possess several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this one can protect neuronal cells from damage induced by amyloid-beta aggregates, which are implicated in Alzheimer's disease .

1. Anticancer Efficacy

A study focused on the synthesis of piperazine derivatives found that certain modifications led to enhanced anticancer activity against various cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a lead compound for cancer therapeutics .

2. Antimicrobial Activity

In vitro assays revealed that tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate exhibited effective antimicrobial activity against several strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

3. Neuroprotective Studies

Research utilizing models of neurodegeneration indicated that the compound could reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid-beta. This suggests a protective role against neuroinflammation associated with Alzheimer's disease pathology .

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate | Moderate | Strong | Moderate |

| Similar Piperazine Derivative A | High | Moderate | Low |

| Similar Piperazine Derivative B | Low | Strong | High |

Q & A

What are the standard synthetic routes for Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Classification: Basic

Answer:

Synthesis typically involves multi-step organic reactions, starting with Boc-protected piperazine intermediates. Key steps include alkylation or acylation to introduce the aminomethyl and methyl groups. For example:

- Step 1: React Boc-protected piperazine with 2-(chloromethyl)-4-methylpiperazine under basic conditions (e.g., triethylamine in THF) to form the backbone .

- Step 2: Optimize conditions (temperature: 0–25°C; solvent: DCM/THF) to minimize side reactions. Reaction progress is monitored via TLC or HPLC .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Purity is confirmed by NMR (¹H/¹³C) and HPLC (>97%) .

How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Classification: Advanced

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example:

- Crystallization: Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Data collection: Use a diffractometer (Mo/Kα radiation) and refine structures with SHELXL .

- Validation: Compare experimental bond lengths/angles with DFT-calculated values to address discrepancies (e.g., torsional strain in the piperazine ring) . Contradictions in NMR vs. crystallographic data (e.g., chair vs. boat conformations) are resolved by prioritizing SCXRD due to its direct spatial resolution .

What analytical techniques are most reliable for characterizing intermediates and final products?

Classification: Basic

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Boc-deprotection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- HPLC-MS: Quantify purity and detect side products (e.g., incomplete alkylation). Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) .

- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the Boc group) .

How does steric hindrance from the tert-butyl group influence reactivity in downstream modifications?

Classification: Advanced

Answer:

The tert-butyl group imposes steric constraints, affecting nucleophilic substitution or coupling reactions. For example:

- Acylation: Use bulky electrophiles (e.g., trifluoroacetic anhydride) under high-dilution conditions to avoid steric clashes .

- Catalytic hydrogenation: Opt for Pd/C instead of PtO₂ to reduce reaction time and prevent tert-butyl cleavage .

- Kinetic studies: Compare reaction rates with non-Boc analogs to quantify steric effects (e.g., 2–3× slower acylation) .

How can contradictory biological activity data across studies be reconciled?

Classification: Advanced

Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., sertraline for SERT inhibition) .

- Impurity profiling: Characterize byproducts (e.g., de-Boc derivatives) via LC-MS and assess their bioactivity .

- Dose-response curves: Perform IC₅₀ comparisons under identical conditions to isolate compound-specific effects .

What strategies improve the stability of this compound during long-term storage?

Classification: Basic

Answer:

- Storage conditions: Keep at –20°C in amber vials under argon to prevent oxidation/hydrolysis .

- Stabilizers: Add molecular sieves (3Å) to absorb moisture in solution .

- Periodic QC: Reanalyze purity every 6 months via HPLC and NMR to detect degradation (e.g., tert-butyl cleavage) .

How can computational methods predict the compound’s pharmacokinetic properties?

Classification: Advanced

Answer:

- ADMET prediction: Use tools like SwissADME to estimate logP (≈2.5), BBB permeability (CNS MPO score >4), and metabolic stability .

- Docking studies: Simulate interactions with targets (e.g., 5-HT receptors) using AutoDock Vina. Validate with SPR or ITC binding assays .

- MD simulations: Assess conformational flexibility in aqueous vs. lipid environments (e.g., Desmond or GROMACS) .

What are the key challenges in scaling up synthesis from milligram to gram scale?

Classification: Advanced

Answer:

- Exotherm management: Use jacketed reactors with slow reagent addition to control temperature during Boc deprotection (risk of CO₂ release) .

- Purification bottlenecks: Replace column chromatography with continuous extraction or crystallization for higher throughput .

- Yield optimization: Redesign steps with low atom economy (e.g., replace Stille coupling with Suzuki-Miyaura for C–N bond formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.